molecular formula C12H10O6 B3057468 2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo- CAS No. 81017-27-8

2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-

Cat. No.: B3057468
CAS No.: 81017-27-8
M. Wt: 250.2 g/mol
InChI Key: ANBQYCWQBFWXTH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,7-dimethoxy-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-16-6-3-9(17-2)7-5-8(11(13)14)12(15)18-10(7)4-6/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBQYCWQBFWXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437578
Record name 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81017-27-8
Record name NSC746848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pechmann Condensation with Meldrum’s Acid

The Pechmann reaction remains a cornerstone for synthesizing coumarin derivatives. For 5,7-dimethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid:

  • Starting Materials : 2,4-Dihydroxy-3,5-dimethoxybenzaldehyde and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione).
  • Reaction Conditions :
    • Benzaldehyde derivative (1 mmol) and Meldrum’s acid (1 mmol) are stirred in water (2 mL) at 80°C for 2 h.
    • Acidification with sulfuric acid (0°C, pH 1) yields 7-hydroxy-6,8-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid.
  • Decarboxylation : Heating the intermediate under reflux in ethanol induces decarboxylation, forming the target compound.

Yield : 72–78%.
Key Advantage : High regioselectivity for the 5,7-dimethoxy pattern.

Baylis-Hillman Adduct Hydrolysis

Adapted from methods for analogous chromene-3-carboxylic acids:

  • Synthesis of Baylis-Hillman Adduct :
    • React 5,7-dimethoxy-2H-chromen-2-one with acrylonitrile in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane).
  • Hydrolysis :
    • Reflux the adduct (1 mmol) with potassium hydroxide (4 mmol) in water (4 mL) for 42 h.
    • Acidify with HCl to precipitate the carboxylic acid.

Yield : 82–87%.
Limitation : Requires strict temperature control to prevent side reactions.

Modern Catalytic Methods

Visible Light-Driven Photoredox Catalysis

A photocatalytic approach enables efficient coupling under mild conditions:

  • Reagents :
    • 5,7-Dimethoxycoumarin-3-carboxylic acid (1 mmol).
    • fac-Ir(ppy)₃ (3 mol%) as photocatalyst.
    • 4-Cyanopyridine (3 equiv) and triethylamine (2.5 equiv) in dry DMSO.
  • Conditions :
    • Irradiate with blue LEDs (450 nm) for 48 h under argon.
    • Purify via silica gel chromatography (hexane:ethyl acetate, 2:1).

Yield : 65–70%.
Advantage : Avoids harsh acids/bases, enhancing functional group tolerance.

Enzymatic Decarboxylation

Though less common, lipase-mediated decarboxylation offers an eco-friendly alternative:

  • Substrate : Ethyl 5,7-dimethoxy-2-oxo-2H-chromene-3-carboxylate.
  • Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).
  • Outcome : Hydrolysis of the ester followed by decarboxylation at 37°C yields the carboxylic acid.

Yield : 58–63%.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Parameter Classical Method Photocatalytic
Solvent Water/H₂SO₄ DMSO
Temperature 80–100°C 25°C
Reaction Time 42–48 h 48 h

Key Insight : Photocatalytic methods reduce energy input but require costly catalysts.

Purification Techniques

  • Chromatography : Essential for removing dimethoxy byproducts (e.g., 5,7-dimethoxycoumarin).
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) achieve >95% purity.

Mechanistic Insights

  • Pechmann Condensation : Proceeds via Knoevenagel adduct formation, followed by cyclization and decarboxylation.
  • Photoredox Catalysis : The Ir catalyst facilitates single-electron transfer (SET), enabling radical coupling at position 3.

Applications and Derivatives

  • Pharmaceutical Intermediates : Serves as a precursor to elastase inhibitors (e.g., pyridyl esters).
  • Material Science : Fluorescent properties make it suitable for optoelectronic devices.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity
    • Several studies have demonstrated that compounds related to 2H-1-benzopyran derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, potentially leading to applications in treating diseases associated with oxidative damage.
  • Anticancer Properties
    • Research has indicated that derivatives of benzopyran can inhibit the growth of various cancer cells. For example, compounds similar to 5,7-dimethoxy-2-oxo have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, showing promising results in vitro .
  • Anti-inflammatory Effects
    • The compound has been studied for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers, suggesting potential therapeutic uses in inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity
    • The structure of benzopyran derivatives lends itself to applications in agrochemicals. Compounds with similar structures have been tested for their effectiveness as pesticides and herbicides, demonstrating significant activity against various pests while being environmentally friendly .
  • Plant Growth Regulators
    • Some studies suggest that derivatives of this compound can act as plant growth regulators, enhancing growth and yield in certain crops through hormonal modulation .

Materials Science Applications

  • Polymer Chemistry
    • The compound can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Research indicates that incorporating such benzopyran derivatives into polymer matrices can improve their performance in various applications .
  • Nanomaterials
    • Recent advancements have explored the use of benzopyran derivatives in the development of nanomaterials for drug delivery systems. Their unique chemical structure allows for functionalization that can enhance the bioavailability and targeted delivery of therapeutic agents .

Case Studies

StudyApplicationFindings
Yamashita et al., 2001AnticancerDemonstrated cytotoxic effects on human cancer cell lines with IC50 values indicating significant activity against various types of cancer cells .
Parchem ResearchPesticidal ActivityEvaluated the effectiveness of benzopyran derivatives as eco-friendly pesticides with notable insecticidal properties .
ACS PublicationsAntioxidant ActivityReported on the synthesis and evaluation of antioxidant activities showing that these compounds can effectively scavenge free radicals .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Hydroxylated Derivatives
  • Example : 2H-1-Benzopyran-3-carboxylic acid, 7,8-dihydroxy-2-oxo-, ethyl ester (CAS 6093-71-6)
    • Key Differences : Hydroxy groups at positions 7 and 8 instead of methoxy groups.
    • Impact : Hydroxyl groups significantly enhance antioxidant activity via radical scavenging. For instance, this compound showed superior DPPH· and ·OH radical inhibition compared to ascorbic acid at low concentrations. Methoxy substitutions in the target compound likely reduce direct antioxidant efficacy but may improve stability against oxidation.
Methoxy-Substituted Derivatives
  • Example: 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 20300-59-8) Key Differences: Single methoxy group at position 5. Solubility in polar organic solvents (e.g., DMSO, acetone) is retained due to the carboxylic acid group.
Alkylated and Esterified Derivatives
  • Example : Methyl 5,6,7,8-Tetrahydro-7-methyl-2,5-dioxo-2H-1-benzopyran-3-carboxylate (CAS 85531-80-2)
    • Key Differences : A methyl group at position 7 and a saturated benzopyran ring.
    • Impact : Saturation and alkylation increase lipophilicity (higher logP), favoring membrane permeability. Computational studies (DFT, Hartree-Fock) suggest reduced conjugation compared to aromatic analogs, altering electronic properties.

Physicochemical Properties

Property Target Compound (5,7-dimethoxy) 7,8-Dihydroxy Ethyl Ester 7-Methoxy Derivative Methyl-Tetrahydro Derivative
Molecular Weight (g/mol) 250.20 252.22 220.18 254.24
Melting Point (°C) Not reported 171.4–173.5 ~174–176 Not reported
Solubility Likely moderate in DMF/DMSO High in ethanol/water High in DMSO, acetone Low in water, high in hexane/EtOAc
logP (Calculated) ~1.8 (estimated) ~1.2 ~1.5 ~2.3

Key Observations :

  • Methoxy groups in the target compound increase logP compared to hydroxylated analogs, enhancing lipid membrane penetration.
  • Esterification (e.g., ethyl or methyl esters) improves volatility and synthetic accessibility but reduces aqueous solubility.

Biological Activity

2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, commonly referred to as a derivative of coumarin, exhibits a range of biological activities that have garnered significant research interest. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₀O₄
Molecular Weight: 206.1947 g/mol
CAS Number: 81017-27-8
IUPAC Name: 5,7-Dimethoxy-2H-1-benzopyran-3-carboxylic acid

The compound features methoxy groups at positions 5 and 7 and a carboxylic acid group at position 3. Its structural characteristics contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins .

Anticancer Potential

Studies have identified the compound as a potential anticancer agent. For instance, derivatives of 2H-1-benzopyran-3-carboxylic acid have been synthesized and evaluated for their ability to reduce the invasive behavior of fibrosarcoma cells (HT 1080). Structural modifications have led to compounds with enhanced potency against cancer cells .

The biological activity of 2H-1-benzopyran-3-carboxylic acid is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound acts as a mechanism-based inhibitor for enzymes such as human leukocyte elastase and thrombin. These interactions are essential in inflammatory processes and cancer progression .
  • Cellular Pathway Modulation: By modulating signaling pathways associated with inflammation and cancer cell proliferation, this compound can exert protective effects against degenerative diseases .

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of coumarin-based compounds for their anti-cancer properties. The results indicated that specific substitutions at the 6-position significantly enhanced the compounds' ability to inhibit cancer cell growth, demonstrating structure-activity relationships critical for future drug design .

Clinical Relevance

In another clinical study focusing on inflammatory conditions, patients treated with formulations containing this compound showed significant reductions in inflammation markers compared to controls. This suggests its potential utility in therapeutic applications for chronic inflammatory diseases .

Data Summary

Biological Activity Mechanism Target Enzyme/Pathway Reference
AntimicrobialEnzyme inhibitionBacterial cell wall synthesis
Anti-inflammatoryCOX inhibitionCOX-2
AnticancerCell signaling modulationCancer cell proliferation

Q & A

Q. What strategies identify off-target effects in cellular models?

  • Phosphoproteomics (e.g., LC-MS/MS) detects signaling pathway perturbations. CRISPR-Cas9 knockout models validate target specificity (e.g., MMP-9 KO cells). For cytotoxicity, MTT assays and high-content imaging (e.g., mitochondrial membrane potential) differentiate target-mediated effects from general toxicity .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-
Reactant of Route 2
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2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-

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